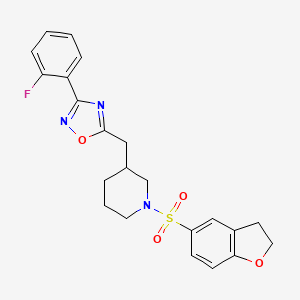

5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c23-19-6-2-1-5-18(19)22-24-21(30-25-22)12-15-4-3-10-26(14-15)31(27,28)17-7-8-20-16(13-17)9-11-29-20/h1-2,5-8,13,15H,3-4,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNOILHBDOUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound can be broken down into several key components:

- Dihydrobenzofuran moiety : Known for its role in several biological activities, including neuroprotective effects.

- Piperidine ring : Often associated with analgesic and anti-inflammatory properties.

- Oxadiazole ring : This heterocyclic structure has been linked to antimicrobial and anticancer activities.

Molecular Formula

Molecular Weight

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme inhibition : The oxadiazole ring can inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation.

- Receptor modulation : The sulfonamide and piperidine groups may interact with neurotransmitter receptors, influencing pain perception and inflammation.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The oxadiazole structure is also known for its antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This activity is often linked to their ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways .

Neuroprotective Effects

The dihydrobenzofuran component has been associated with neuroprotective effects in several studies. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of oxadiazole derivatives found that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, derivatives of oxadiazoles were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing the potential of these compounds as new antimicrobial agents.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole A | Anticancer | 15 | Induces apoptosis |

| Oxadiazole B | Antimicrobial | 8 | Inhibits cell wall synthesis |

| Oxadiazole C | Neuroprotective | 20 | Reduces oxidative stress |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Compounds similar to 5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

- A study found that oxadiazole derivatives exhibited potent inhibitory action against leukemia cell lines with IC50 values significantly lower than standard treatments .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Research into related oxadiazole derivatives has shown effectiveness against resistant microbial strains, making them candidates for further development in combating infections .

Neuroprotective Effects

Given the presence of the piperidine moiety, there is interest in exploring its neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic options for neurodegenerative diseases .

Case Study 1: Anticancer Activity

In a comparative study of various oxadiazole derivatives, the compound exhibited significant cytotoxicity against multiple cancer cell lines. The study indicated that modifications to the piperidine ring could enhance activity further.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that derivatives of 1,2,4-oxadiazoles showed promising results against both Gram-positive and Gram-negative bacteria. The sulfonamide component was crucial in enhancing antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Derivatives

Compound A : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

- Key Features :

- Oxadiazole substituents : 4-Trifluoromethylphenyl (electron-withdrawing group) and cyclopropyl-pyrazole.

- Structural Impact : The trifluoromethyl group enhances metabolic resistance and hydrophobic interactions, while the cyclopropyl-pyrazole introduces steric bulk and conformational rigidity.

- Comparison : Unlike the target compound’s dihydrobenzofuran-sulfonyl-piperidine system, Compound A’s pyrazole-cyclopropyl group may reduce solubility but increase selectivity for hydrophobic binding pockets.

Compound B : 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

- Key Features :

- Oxadiazole substituents : 4-Fluorophenyl and piperidine directly attached to the oxadiazole.

- Structural Impact : The para-fluorophenyl group provides a planar electronic profile, while the unmodified piperidine lacks the sulfonyl-dihydrobenzofuran extension.

Compound C : 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

- Key Features :

- Oxadiazole substituents : Benzotriazole and phenyl groups.

- Structural Impact : Benzotriazole’s planar structure facilitates π-π stacking, while the absence of fluorinated or sulfonyl groups reduces electronegativity.

- Comparison : The target compound’s sulfonyl group may enhance hydrogen-bonding capabilities compared to Compound C’s benzotriazole, which relies on aromatic interactions.

Pharmacological and Physicochemical Profiles

Notable Observations :

- Fluorophenyl Position : The target compound’s 2-fluorophenyl group may sterically hinder interactions compared to Compound B’s 4-fluorophenyl, favoring distinct target selectivity .

- Sulfonyl vs. Trifluoromethyl : The sulfonyl group in the target compound enables stronger hydrogen bonding, whereas Compound A’s trifluoromethyl enhances hydrophobicity .

- Dihydrobenzofuran vs. Benzotriazole : The dihydrobenzofuran system offers a balance of rigidity and lipophilicity, contrasting with Compound C’s benzotriazole, which prioritizes aromatic interactions .

Q & A

Q. What are the critical steps for synthesizing 5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole, and how can yield be optimized?

Answer: The synthesis involves:

- Sulfonylation of piperidine : React 2,3-dihydrobenzofuran-5-sulfonyl chloride with piperidin-3-ylmethanol under basic conditions (e.g., triethylamine in dry DCM).

- Oxadiazole formation : Condense the sulfonyl-piperidine intermediate with 2-fluorobenzonitrile derivatives using POCl₃ as a cyclizing agent under reflux (90–100°C, 3–6 hours) .

- Purification : Recrystallize from DMSO/water (2:1) to achieve >95% purity .

Yield optimization requires strict anhydrous conditions, stoichiometric control of POCl₃ (3 mol equivalents), and slow addition of ammonia for pH adjustment (8–9) during precipitation .

Q. Which analytical methods are most reliable for structural confirmation of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for piperidine protons) and fluorophenyl aromatic signals (δ ~7.2–7.8 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the piperidine-methyl-oxadiazole linkage (e.g., C–C bond lengths ~1.50–1.54 Å) .

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment (>98%) .

Q. What are the recommended protocols for evaluating in vitro bioactivity (e.g., enzyme inhibition)?

Answer:

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against target enzymes (e.g., kinases, phosphatases). Include controls with structurally related oxadiazoles (e.g., 3-(4-trifluoromethoxyphenyl)-1,2,4-oxadiazole) for comparison .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate measurements to account for variability in fluorophenyl group interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-fluorophenyl substituent?

Answer:

- Analog synthesis : Replace the 2-fluorophenyl group with 4-fluoro-, 2-chloro-, or 2-methoxyphenyl variants using methods from fluorophenyl precursor libraries .

- Bioactivity profiling : Compare inhibition constants (Kᵢ) across analogs to assess electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy groups).

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify π-π stacking or hydrogen-bonding interactions .

Q. How can contradictory solubility and in vitro activity data be resolved?

Answer:

- Solubility assays : Measure logP values (e.g., shake-flask method) and compare with analogs (e.g., 3-(4-bromo-3-methylphenyl)-5-methyl-1,2,4-oxadiazole) to identify hydrophobicity trends .

- Co-solvent screening : Test DMSO/PBS mixtures (≤1% DMSO) to mitigate precipitation in cell-based assays .

- Molecular dynamics (MD) simulations : Analyze ligand-protein binding stability (e.g., RMSD <2.0 Å over 100 ns) to distinguish true activity from solubility artifacts .

Q. What strategies validate the sulfonyl-piperidine moiety’s role in target engagement?

Answer:

- Photoaffinity labeling : Incorporate a diazirine tag into the piperidine ring to crosslink with binding pockets, followed by LC-MS/MS identification of labeled residues .

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled sulfonamides) to quantify displacement by the parent compound in real-time .

- Mutagenesis studies : Introduce alanine substitutions (e.g., S345A in the target enzyme) to disrupt sulfonyl group interactions and measure activity loss .

Q. How can metabolic stability be improved without compromising activity?

Answer:

- Metabolite identification : Incubate with liver microsomes (human/rat) and use HR-MS to detect oxidative degradation (e.g., piperidine N-oxidation) .

- Structural modifications : Replace labile hydrogen atoms with deuterium (deuterated piperidine) or introduce steric hindrance (e.g., tert-butyl groups) near metabolic hotspots .

- In vivo PK studies : Monitor half-life (t₁/₂) and AUC in rodent models post-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.